Ethyl 6-bromo-3-cyano-2-methoxybenzoate
Overview
Description
Ethyl 6-bromo-3-cyano-2-methoxybenzoate is a chemical compound with the molecular formula C11H10BrNO3 and a molecular weight of 284.11 g/mol1. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 6-bromo-3-cyano-2-methoxybenzoate. However, similar compounds such as Ethyl 6-bromo-2-chloro-3-methoxybenzoate2 and Ethyl 2-bromo-3-cyano-6-methoxybenzoate3 are available, suggesting that similar synthetic routes may be applicable.Molecular Structure Analysis
The molecular structure of Ethyl 6-bromo-3-cyano-2-methoxybenzoate can be represented by the SMILES string: O=C(OC)C1=C(C=CC(OC)=C1Br)C#N1. This indicates that the compound contains an ester group (O=C(OC)), a cyano group (C#N), and a methoxy group (OC), all attached to a brominated benzene ring.
Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 6-bromo-3-cyano-2-methoxybenzoate are not available in the sources I found. However, the presence of reactive groups such as the ester, cyano, and bromo groups suggest that it could participate in various organic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 6-bromo-3-cyano-2-methoxybenzoate are not fully detailed in the sources I found. However, its molecular weight is 284.11 g/mol1.Safety And Hazards
Specific safety and hazard information for Ethyl 6-bromo-3-cyano-2-methoxybenzoate is not available in the sources I found. As a general rule, research chemicals should be handled with care, following appropriate safety protocols.
Future Directions
The future directions for research on Ethyl 6-bromo-3-cyano-2-methoxybenzoate are not specified in the sources I found. Given its unique structure, it could be of interest in various areas of organic chemistry and materials science.
properties
IUPAC Name |
ethyl 6-bromo-3-cyano-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)9-8(12)5-4-7(6-13)10(9)15-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIOHRYLQLNNMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OC)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-3-cyano-2-methoxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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